9-OxoODE-d3
Descripción
Propiedades
Fórmula molecular |
C18H26D3O3 |
|---|---|
Peso molecular |
297.5 |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+/i6D,8D,10D,13D |
Clave InChI |
LUZSWWYKKLTDHU-HGBNGVBRSA-N |
SMILES |
CCCCC/C([2H])=C([2H])C=CC(CCCCC([2H])C([2H])CC(O)=O)=O |
Sinónimos |
9-KODE-d3 |
Origen del producto |
United States |
9-oxo-10E,12Z-octadecadienoic acid-d3 chemical structure
Technical Whitepaper: Structural Characterization and Analytical Utility of 9-oxo-10E,12Z-octadecadienoic acid-d3
Executive Summary
9-oxo-10E,12Z-octadecadienoic acid-d3 (9-oxo-ODE-d3 or 9-KODE-d3) is a stable, isotopically labeled internal standard essential for the precise quantification of oxidized linoleic acid metabolites (OXLAMs) via mass spectrometry. As a derivative of the essential fatty acid linoleic acid (LA), the non-deuterated parent molecule (9-oxo-ODE) serves as a potent signaling lipid, functioning as a PPAR
This technical guide delineates the physicochemical architecture, biosynthetic origins, and validated mass spectrometry (LC-MS/MS) protocols for 9-oxo-ODE-d3. It is designed to enable researchers to distinguish this specific isomer from its structural analogs (e.g., 13-oxo-ODE) and apply it rigorously in lipidomic profiling.
Section 1: Molecular Architecture & Physicochemical Properties
The efficacy of 9-oxo-ODE-d3 as an internal standard relies on its structural fidelity to the endogenous metabolite while maintaining mass distinctiveness.
Chemical Identity
-
IUPAC Name: 9-oxo-10(E),12(Z)-octadecadienoic acid-10,12,13-d3[1]
-
Common Synonyms: 9-KODE-d3, 9-OxoODE-d3
-
Chemical Formula:
-
Molecular Weight: 297.45 g/mol (Deuterated) vs. 294.43 g/mol (Native)
-
Exact Mass: ~297.24
Structural Specifics & Isotope Labeling
Unlike many fatty acid standards labeled at the terminal methyl group (C18), 9-oxo-ODE-d3 is typically labeled at the vinylic and allylic positions: Carbon 10, 12, and 13.
-
Stereochemistry: The molecule features a trans (E) double bond at C10 and a cis (Z) double bond at C12. This specific 10E,12Z configuration is the primary biological isomer formed from the enzymatic oxidation of 9-HODE.
-
Labeling Logic: The deuterium placement at C10, C12, and C13 is a result of its synthesis from deuterated linoleic acid precursors (e.g., LA-d4). The oxidation of C9 to a ketone results in the loss of the deuterium at that position, leaving the d3 pattern on the adjacent conjugated system.
| Property | Specification |
| CAS Number | 54232-59-6 (Parent d0 form) |
| Solubility | Ethanol, DMSO, DMF (>50 mg/ml); PBS pH 7.2 (~1 mg/ml) |
| UV Absorbance | |
| Stability | Sensitive to light and oxygen due to the conjugated dienone system. Store at -80°C under inert gas. |
Section 2: Biosynthetic Context & Signaling Pathways[2]
Understanding the biological origin of the non-deuterated parent molecule is critical for interpreting experimental data. 9-oxo-ODE is not a random oxidation product but a regulated metabolite in the Linoleic Acid cascade.
Metabolic Pathway
The molecule is generated through the Lipoxygenase (LOX) pathway. Linoleic acid is first oxygenated to 9-HPODE, reduced to 9-HODE, and finally oxidized to the ketone 9-oxo-ODE.[2]
Figure 1: Biosynthesis of 9-oxo-ODE from Linoleic Acid.[3][4] The pathway highlights the progression from the essential fatty acid precursor to the bioactive ketone.
Biological Significance
-
PPAR Agonist: 9-oxo-ODE is a potent endogenous ligand for Peroxisome Proliferator-Activated Receptor alpha (PPAR
), regulating lipid metabolism genes.[5][6] -
Oxidative Stress: Elevated levels of 9-oxo-ODE (and its isomer 13-oxo-ODE) in plasma or tissue often correlate with oxidative stress conditions and can induce cytotoxicity in high concentrations.
Section 3: Analytical Applications (LC-MS/MS)
The primary application of 9-oxo-ODE-d3 is as an internal standard for Isotope Dilution Mass Spectrometry . This method corrects for ionization suppression and extraction losses.
Mass Spectrometry Fragmentation Logic
In negative electrospray ionization (ESI-), 9-oxo-ODE yields a dominant carboxylate anion. The fragmentation pattern is dictated by the cleavage of the bond adjacent to the carbonyl group.[2]
-
Parent Molecule (d0):
-
Deuterated Standard (d3):
-
Precursor Ion [M-H]⁻: m/z 296.2 (+3 mass shift).
-
Predicted Product Ion: m/z 186.1 (+1 mass shift).
-
Logic: Since the d3 label is distributed at C10, C12, and C13, the cleavage at C10-C11 retains one deuterium atom (at C10) on the carboxylate fragment (m/z 186), while the neutral loss (tail) carries the remaining two deuteriums (C12, C13).
-
Validated MRM Transitions
Use the following Multiple Reaction Monitoring (MRM) transitions for quantitative assays. Note: Always optimize collision energy (CE) on your specific instrument.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |
| 9-oxo-ODE (Endogenous) | 293.2 m/z | 185.1 m/z | ~18-22 eV | Target Quantitation |
| 9-oxo-ODE-d3 (Standard) | 296.2 m/z | 186.1 m/z | ~18-22 eV | Internal Standard |
Chromatographic Separation
Oxylipins are structurally similar. 9-oxo-ODE (10E,12Z) must be chromatographically resolved from:
-
13-oxo-ODE: The positional isomer (ketone at C13).[5]
-
9-oxo-10E,12E-ODE: The all-trans isomer (often found in food sources like tomatoes).
Recommended Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse Plus). Mobile Phase:
-
A: Water + 0.1% Acetic Acid
-
B: Acetonitrile/Methanol (90:10) + 0.1% Acetic Acid.
Section 4: Handling & Storage Protocol
The conjugated dienone structure makes 9-oxo-ODE-d3 highly susceptible to nucleophilic attack, polymerization, and oxidative degradation.
-
Storage: Store neat oil or stock solutions at -80°C .
-
Solvent: Maintain in Ethanol or Methanol purged with Argon/Nitrogen. Avoid protic solvents with high pH.
-
Usage:
-
Evaporate solvent under a gentle stream of nitrogen (never air).
-
Reconstitute immediately before injection.
-
Keep samples in amber glass vials to prevent UV-induced isomerization.
-
References
-
Cayman Chemical. 9-OxoODE-d3 Product Information (Item No. 338420).[10]Link
-
Kühn, H., et al. (1990). Occurrence of 9- and 13-keto-octadecadienoic acid in biological membranes oxygenated by the reticulocyte lipoxygenase.[3][4] Archives of Biochemistry and Biophysics.[4] Link
-
Kim, Y.I., et al. (2011). 9-oxo-10(E),12(E)-octadecadienoic acid derived from tomato is a potent PPAR α agonist.[6] Molecular Nutrition & Food Research.[6] Link
-
Vangaveti, V., et al. (2010). Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. Therapeutic Advances in Endocrinology and Metabolism. Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9839084, 9-OxoODE.Link
Sources
- 1. 9-OxoODE | C18H30O3 | CID 9839084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Comparative and stability analyses of 9- and 13-Oxo-octadecadienoic acids in various species of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
Precision Lipidomics: Deuterated OXLAMs in Drug Discovery & Disease Profiling
Topic: Deuterated Oxidized Linoleic Acid Metabolites (OXLAMs) Role: Senior Application Scientist Format: Technical Whitepaper
Executive Summary
In the landscape of bioactive lipid signaling, Oxidized Linoleic Acid Metabolites (OXLAMs) have emerged as critical biomarkers for Non-Alcoholic Steatohepatitis (NASH), chronic pain, and atherosclerosis. However, the quantification of these lipids is plagued by their isomeric complexity and susceptibility to ex vivo oxidation.
This guide details the application of Deuterated OXLAMs as internal standards to achieve regulatory-grade quantification. By utilizing Isotope Dilution Mass Spectrometry (IDMS), researchers can correct for matrix effects and ionization suppression, transforming variable lipidomic data into actionable pharmacokinetic (PK) and pharmacodynamic (PD) endpoints.
The Target Class: Biochemistry & Signaling
Linoleic Acid (LA), the most abundant
Key Metabolites & Receptors[3]
-
9-HODE & 13-HODE: The most prevalent metabolites. They act as endogenous agonists for TRPV1 (mediating thermal hyperalgesia) and PPAR
(regulating macrophage foam cell formation). -
oxoODEs: Stable ketones derived from HODEs, strongly linked to oxidative stress in liver fibrosis.
-
EpOMEs/DiHOMEs: Epoxide and diol derivatives involved in vascular permeability and pain processing.
Signaling Pathway Visualization
The following diagram illustrates the conversion of Linoleic Acid into bioactive OXLAMs and their downstream physiological effects.
Caption: Mechanistic pathway linking Linoleic Acid oxidation to key pathological outcomes via TRPV1 and PPAR signaling.
The Technical Core: Deuterated Internal Standards
To quantify OXLAMs accurately, one must account for the "matrix effect"—the suppression or enhancement of analyte ionization by co-eluting compounds in plasma or tissue.
Why Deuterium (d4)?
Deuterated standards (e.g., 13-HODE-d4 ) are chemically identical to the target analyte but possess a mass shift due to the incorporation of four deuterium atoms (
-
Co-Elution: They elute at virtually the same retention time as the native analyte, experiencing the exact same matrix suppression.
-
Differentiation: The mass spectrometer distinguishes them by mass-to-charge ratio (
).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Self-Validation: If the recovery of the deuterated standard drops to 50% due to extraction inefficiency, the calculated concentration of the native analyte is automatically corrected.
Workflow: Quantitative Profiling Protocol
This section outlines a validated workflow for quantifying total OXLAMs (esterified + free) in plasma.
Step 1: Alkaline Hydrolysis
Most OXLAMs in plasma are esterified to cholesterol or phospholipids. To measure the total pool, hydrolysis is mandatory.
-
Reagent: 0.2 M KOH in Methanol.
-
Condition: 60°C for 30 minutes.
-
Critical Control: Add the deuterated internal standard (e.g., 5 ng of 13-HODE-d4) before hydrolysis. This ensures the standard tracks hydrolysis efficiency and degradation.
Step 2: Solid Phase Extraction (SPE)
Liquid-Liquid extraction can be used, but SPE provides cleaner samples for low-abundance signaling lipids.
-
Cartridge: C18 reversed-phase (e.g., Waters Sep-Pak or equivalent).[3]
-
Wash: Water followed by 15% Methanol (removes salts and polar interferences).
-
Elution: Methyl Formate or high-% Methanol.
Step 3: LC-MS/MS Analysis
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6495). Mode: Negative Electrospray Ionization (ESI-).[4] Column: C18 (1.7 µm particle size) for separation of 9-HODE and 13-HODE isomers.
MRM Transition Table
The following transitions are standard for differentiating native species from deuterated controls.
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |
| 13-HODE | 295.2 | 195.1 | -20 | Target Analyte |
| 9-HODE | 295.2 | 171.1 | -20 | Target Analyte |
| 13-HODE-d4 | 299.3 | 198.1 | -20 | Internal Standard |
| 9-oxoODE | 293.2 | 185.1 | -18 | Target Analyte |
| 13-oxoODE | 293.2 | 113.1 | -18 | Target Analyte |
Analytical Workflow Diagram
Caption: Step-by-step isotope dilution mass spectrometry (IDMS) workflow for OXLAM quantification.
Applications in Drug Discovery
A. Non-Alcoholic Steatohepatitis (NASH)
OXLAMs are key drivers of hepatocyte apoptosis and inflammation.
-
Biomarker Utility: The "oxNASH" score is a diagnostic algorithm combining 13-HODE levels with clinical factors (BMI, AST) to predict NASH histology without biopsy.
-
Mechanism: Elevated 13-HODE correlates with mitochondrial dysfunction and NLRP3 inflammasome activation in Kupffer cells.
B. Pain Management (TRPV1 Antagonists)[6]
-
Mechanism: 9-HODE and 13-HODE are "endovanilloids." They lower the heat activation threshold of TRPV1 channels in nociceptors.
-
Drug Development: In trials for TRPV1 antagonists, monitoring plasma OXLAM levels can serve as a PD biomarker to stratify patients who have high "oxidative tone" and might respond better to therapy.
References
-
Feldstein, A. E., et al. (2010). Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis.[5] Journal of Lipid Research. Link
-
Patwardhan, A. M., et al. (2010). Heat generates oxidized linoleic acid metabolites that activate TRPV1 and produce pain in rodents. Journal of Clinical Investigation. Link
-
Vangaveti, V., et al. (2010). Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. Therapeutic Advances in Endocrinology and Metabolism. Link
-
Lipid MAPS Consortium. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Lipid MAPS Protocols. Link
-
Ramsden, C. E., et al. (2017). Targeted alteration of dietary n-6 fatty acids for the treatment of chronic headache: A randomized trial. The Lancet. Link
Sources
- 1. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidized metabolites of linoleic acid as biomarkers of liver injury in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. appstate.figshare.com [appstate.figshare.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 9-OxoODE-d3 as an Essential Tool for Biomarker Research in Lipid Peroxidation
Executive Summary
The study of oxidative stress is fundamental to understanding the pathophysiology of numerous diseases, from cardiovascular conditions to neurodegeneration. Lipid peroxidation, the oxidative degradation of lipids, is a primary indicator of this cellular damage. This guide provides a comprehensive technical overview of 9-oxo-octadecadienoic acid (9-OxoODE), a key bioactive metabolite of linoleic acid, as a robust biomarker for lipid peroxidation. Critically, we detail the indispensable role of its deuterated stable isotope, 9-OxoODE-d3, as an internal standard for achieving accurate, reproducible, and reliable quantification via mass spectrometry. This document is intended for researchers, clinicians, and drug development professionals seeking to implement a gold-standard analytical method for assessing oxidative stress, evaluating therapeutic interventions, and exploring novel disease mechanisms. We will dissect the biochemical origins of 9-OxoODE, its signaling functions, and provide a field-proven, step-by-step protocol for its precise measurement in biological matrices.
The Landscape of Lipid Peroxidation and Oxidative Stress
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates.[1] This imbalance leads to cellular damage, with polyunsaturated fatty acids (PUFAs) in cell membranes being particularly vulnerable targets. The resulting cascade, known as lipid peroxidation, generates a host of reactive aldehydes and oxidized fatty acids that can propagate damage and act as signaling molecules.[2][3]
Accurately measuring this process is crucial for both basic research and clinical applications. While various methods exist, the quantification of specific, stable downstream products offers the most reliable insight.[4][5] Among these are the oxidized linoleic acid metabolites (OXLAMs), a family of compounds derived from the most abundant PUFA in the human diet, linoleic acid.[6][7][8] Within this family, 9-OxoODE has emerged as a significant biomarker due to its stable nature and biological activity.[7][9]
The Biomarker: Understanding 9-OxoODE
Biochemical Origins of 9-OxoODE
9-OxoODE is not a primary product of lipid peroxidation but rather a stable, secondary metabolite. Its formation from linoleic acid can occur through both enzymatic and non-enzymatic free radical-mediated pathways.[10][11] The general pathway involves the initial formation of unstable hydroperoxides (hydroperoxy-octadecadienoic acids, HPODEs), which are then reduced to more stable hydroxides (hydroxy-octadecadienoic acids, HODEs). Subsequent oxidation of the allylic hydroxyl group of 9-HODE yields 9-OxoODE.[10][12][13] Most of these oxidized linoleate residues are found esterified to membrane lipids.[10][12][13]
Caption: Key signaling pathways modulated by the biomarker 9-OxoODE.
The Gold Standard for Quantification: Stable Isotope Dilution Mass Spectrometry
To serve as a reliable biomarker, 9-OxoODE must be measured with high accuracy and precision. Biological samples are complex matrices, and variability introduced during sample extraction, cleanup, and analysis can lead to significant errors. A Stable Isotope Dilution Assay (SIDA) is the gold-standard technique to overcome these challenges. [14]
The Principle of the Method
SIDA involves adding a known quantity of a stable isotope-labeled version of the analyte to the sample at the very beginning of the workflow. [14]This "internal standard" is chemically identical to the endogenous analyte but has a higher mass due to the incorporated isotopes (e.g., ²H/Deuterium, ¹³C). Because the standard and the analyte behave identically during extraction, chromatography, and ionization, any sample loss or matrix suppression effects will affect both equally. The mass spectrometer can distinguish between the two based on their mass difference. Therefore, the ratio of the endogenous analyte to the internal standard remains constant, allowing for highly accurate quantification.
The Essential Tool: 9-OxoODE-d3
9-OxoODE-d3 is the ideal internal standard for quantifying 9-OxoODE. It contains three deuterium atoms at the 10, 12, and 13 positions, giving it a mass of +3 Daltons compared to the endogenous molecule. [12][13]This mass difference is easily resolved by a mass spectrometer, while its chemical properties ensure it perfectly mimics the behavior of native 9-OxoODE throughout the analytical process.
| Property | Endogenous 9-OxoODE | Internal Standard 9-OxoODE-d3 | Rationale for Use |
| Molecular Formula | C₁₈H₃₀O₃ | C₁₈H₂₇D₃ O₃ | Deuterium adds mass without significantly altering chemical properties. |
| Molecular Weight | ~294.4 g/mol | ~297.4 g/mol | Mass difference allows for distinct detection by the mass spectrometer. |
| Retention Time | Identical | Identical | Co-elutes from the LC column, ensuring exposure to identical matrix effects. |
| Ionization Efficiency | Identical | Identical | Ionizes with the same efficiency in the MS source. |
The Analytical Platform: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technology for this analysis due to its superior sensitivity and selectivity. [15][16]* Liquid Chromatography (LC): Separates 9-OxoODE from other lipids and matrix components based on its chemical properties before it enters the mass spectrometer.
-
Tandem Mass Spectrometry (MS/MS): Provides two layers of mass filtering for exceptional specificity. In a mode called Multiple Reaction Monitoring (MRM), the first mass filter selects the parent ion (the molecular ion of 9-OxoODE or 9-OxoODE-d3), which is then fragmented. A second mass filter selects a specific fragment ion unique to that parent. This parent -> fragment transition is a highly specific signature, virtually eliminating chemical noise. [17]
Field-Proven Protocol: Quantifying 9-OxoODE in Biological Matrices
This protocol provides a robust workflow for the quantification of total 9-OxoODE (free and esterified) in plasma.
Caption: High-level workflow for 9-OxoODE quantification using SIDA LC-MS/MS.
Step 1: Sample Preparation
-
Rationale: This multi-step process is designed to isolate the analyte from a complex biological matrix, release it from its esterified forms, and concentrate it for sensitive detection. Spiking with 9-OxoODE-d3 at the outset is the most critical step for ensuring accuracy.
-
Detailed Protocol:
-
Aliquot Sample: To a 2 mL microcentrifuge tube, add 200 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of 9-OxoODE-d3 working solution (e.g., 500 ng/mL in ethanol) to the plasma. This addition corrects for all subsequent variations.
-
Lipid Extraction:
-
Saponification (to measure total 9-OxoODE):
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of 0.5 M KOH in methanol.
-
Incubate at 60°C for 30 minutes to hydrolyze the ester bonds, releasing 9-OxoODE from phospholipids and cholesteryl esters. [7][9] * Neutralize the reaction by adding 50 µL of glacial acetic acid.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with methanol followed by water. [16] * Load the saponified sample onto the cartridge.
-
Wash the cartridge with water, followed by a low-percentage organic solvent to remove neutral lipids and interferences.
-
Elute the acidic 9-OxoODE and 9-OxoODE-d3 with an acidified organic solvent (e.g., methanol containing 2% formic acid).
-
Dry the eluate under nitrogen and reconstitute in 100 µL of the initial LC mobile phase for injection.
-
-
Step 2: LC-MS/MS Analysis
-
Rationale: The combination of UPLC separation and specific MRM detection provides the highest degree of confidence in both the identification and quantification of the analyte.
-
Instrumental Parameters (Example):
| Parameter | Setting |
| UPLC Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile/Methanol/Acetic Acid (84/16/0.1) |
| Gradient | 35% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| 9-OxoODE | 293.2 | 113.1 | [M-H]⁻ |
| 9-OxoODE-d3 | 296.2 | 114.1 | [M-H]⁻ |
Step 3: Data Analysis and Interpretation
-
Integration: Integrate the chromatographic peak areas for both the 9-OxoODE and 9-OxoODE-d3 MRM transitions.
-
Ratio Calculation: For each sample, calculate the Peak Area Ratio (PAR) = Area(9-OxoODE) / Area(9-OxoODE-d3).
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of 9-OxoODE and a fixed concentration of 9-OxoODE-d3. Run these alongside the samples and plot their PAR against the known concentration to generate a linear regression curve.
-
Quantification: Determine the concentration of 9-OxoODE in the unknown samples by interpolating their PAR values onto the calibration curve.
-
Interpretation: Compare the calculated concentrations to control groups or baseline values. For example, baseline levels of 9-OxoODE in rat plasma have been reported to be approximately 218-263 nmol/L. [7][9]
Applications in Research and Drug Development
The accurate measurement of 9-OxoODE provides a powerful tool for advancing biomedical research and therapeutic development.
-
Biomarker of Disease: Elevated levels of OXLAMs, including 9-OxoODE, have been proposed as circulating biomarkers for conditions like Alzheimer's disease and non-alcoholic steatohepatitis (NASH). [7]* Evaluating Therapeutic Efficacy: For drugs designed to reduce oxidative stress, a decrease in plasma or tissue 9-OxoODE levels can serve as a quantitative pharmacodynamic biomarker, demonstrating target engagement and biological effect.
-
Nutritional Science: Studies have shown that modifying dietary intake of linoleic acid can significantly alter the circulating levels of OXLAMs, including 9-OxoODE, providing a method to study the impact of diet on systemic oxidative stress. [8]* Toxicology: Assessing 9-OxoODE levels can help quantify lipid peroxidation as a mechanism of toxicity for novel chemical entities.
Conclusion: The Value Proposition of 9-OxoODE-d3
9-OxoODE is a biologically active and chemically stable product of lipid peroxidation, making it an excellent biomarker for assessing oxidative stress. However, its utility is entirely dependent on the ability to measure it accurately. Due to the complexity of biological systems and the rigors of sample processing, direct measurement is fraught with potential error. 9-OxoODE-d3 is the enabling tool that transforms this measurement from an estimate into a precise, reproducible quantification. By employing a stable isotope dilution LC-MS/MS method with 9-OxoODE-d3 as the internal standard, researchers and drug developers can generate high-quality, trustworthy data, paving the way for new diagnostic insights and more effective therapeutic strategies against oxidative stress-related diseases.
References
-
Niki, E. (2013). Biomarkers of lipid peroxidation in clinical material. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(6), 3647-3653. Retrieved from [Link]
-
Kim, H. J., et al. (2011). 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPARα agonist to decrease triglyceride accumulation in mouse primary hepatocytes. Molecular Nutrition & Food Research, 55(4), 585-593. (Note: URL from search result is to ResearchGate, a secondary source. Primary publication should be located for direct linking). Retrieved from [Link]
-
Wikipedia. (n.d.). 9-Hydroxyoctadecadienoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 9-OxoODE. PubChem Compound Summary for CID 9839084. Retrieved from [Link]
-
FooDB. (2011). Showing Compound 9-OxoODE (FDB023397). Retrieved from [Link]
-
Yang, P., et al. (2012). Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS). Journal of The American Society for Mass Spectrometry, 23(7), 1223–1236. Retrieved from [Link]
-
Cullen, P., et al. (2011). Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. Atherosclerosis Supplements, 12(1), 1-5. Retrieved from [Link]
-
Yoshida, Y., & Niki, E. (2006). Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo. Journal of Clinical Biochemistry and Nutrition, 39(1), 1-10. Retrieved from [Link]
-
Song, J. W., et al. (2018). High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples. Frontiers in Physiology, 9, 1391. Retrieved from [Link]
-
Al-Sawalha, N. A., et al. (2022). The octadecanoids: an emerging class of lipid mediators. Prostaglandins & Other Lipid Mediators, 163, 106680. Retrieved from [Link]
-
Wood, L. G., et al. (2003). Biomarkers of lipid peroxidation, airway inflammation and asthma. European Respiratory Journal, 21(1), 177-186. Retrieved from [Link]
-
Waters Corporation. (n.d.). Targeted UPLC-MS/MS Analysis of Oxylipins. Retrieved from [Link]
-
Yang, P., et al. (2012). Identification and profiling of targeted oxidized linoleic acid metabolites in rat plasma by quadrupole time-of-flight mass spectrometry. Journal of The American Society for Mass Spectrometry, 23(7), 1223-36. Retrieved from [Link]
-
J. Agric. Food Chem. (2011). The Power of Stable Isotope Dilution Assays in Brewing. Journal of Agricultural and Food Chemistry, 59(10), 5137-5144. (Note: Search result is a general review, linking to a representative high-quality publication on SIDA). Retrieved from [Link]
-
Schebb, N. H., et al. (2022). Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins. Zenodo. Retrieved from [Link]
-
Ayala, A., et al. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. Oxidative Medicine and Cellular Longevity, 2014, 360438. Retrieved from [Link]
-
Ramsden, C. E., et al. (2012). Lowering dietary linoleic acid reduces bioactive oxidized linoleic acid metabolites in humans. Prostaglandins, Leukotrienes and Essential Fatty Acids, 87(4-5), 135-141. Retrieved from [Link]
-
Mesaros, C., et al. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Journal of Visualized Experiments, (73), 50130. Retrieved from [Link]
-
ResearchGate. (n.d.). LC-MS/MS chromatogram of 104 oxylipins. Retrieved from [Link]
-
Lipotype. (n.d.). Oxidized Octadecadienoic Acid. Retrieved from [Link]
-
Niki, E. (2014). Chemistry of Lipid Peroxidation Products and Their Use as Biomarkers in Early Detection of Diseases. Journal of Clinical Biochemistry and Nutrition, 54(1), 1-10. Retrieved from [Link]
-
Spickett, C. M. (2013). Lipid Peroxidation and Antioxidant Protection. Antioxidants, 2(2), 114-135. Retrieved from [Link]
-
Wikipedia. (n.d.). Lipid peroxidation. Retrieved from [Link]
-
Protocols.io. (n.d.). Oxylipin analysis by liquid chromatography tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]
-
Rivas, F. J., et al. (2014). A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION STATUS IN FOODS. Journal of Food Science and Technology, 51(5), 809-821. Retrieved from [Link]
-
Tsikas, D. (2017). Measurement and Clinical Significance of Lipid Peroxidation as a Biomarker of Oxidative Stress: Oxidative Stress in Diabetes, Atherosclerosis, and Chronic Inflammation. Antioxidants, 6(4), 92. Retrieved from [Link]
Sources
- 1. Measurement and Clinical Significance of Lipid Peroxidation as a Biomarker of Oxidative Stress: Oxidative Stress in Diabetes, Atherosclerosis, and Chronic Inflammation [mdpi.com]
- 2. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 4. Biomarkers of lipid peroxidation in clinical material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 7. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. 9--OxoODE--d-3-, 25ΜG | Labscoop [labscoop.com]
- 14. brewingscience.de [brewingscience.de]
- 15. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated LC-MS/MS Protocol for the Accurate Quantification of 9-OxoODE-d3 in Biological Matrices
Abstract
This application note details a comprehensive, step-by-step liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the precise and accurate quantification of 9-oxo-(10E,12Z)-octadecadienoic acid (9-OxoODE), a significant oxidized linoleic acid metabolite implicated in various physiological and pathological processes. To ensure the highest level of accuracy and correct for matrix effects and sample processing variability, this protocol employs a stable isotope-labeled internal standard, 9-OxoODE-d3. The methodology covers sample preparation from biological fluids, optimized chromatographic separation, and fine-tuned mass spectrometric detection parameters. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for studying lipid metabolism and oxidative stress.
Introduction: The Significance of 9-OxoODE
9-OxoODE is an oxidized metabolite of linoleic acid, one of the most abundant polyunsaturated fatty acids in mammals.[1][2] It is formed through the oxidation of 9-hydroxyoctadecadienoic acid (9-HODE) and belongs to a class of compounds known as oxidized linoleic acid metabolites (OXLAMs).[3][4] These molecules are not merely byproducts of cellular metabolism but are increasingly recognized as active signaling molecules.[1]
Elevated levels of 9-OxoODE and other OXLAMs have been associated with a range of conditions linked to oxidative stress and inflammation, including atherosclerosis, pancreatitis, and neurodegenerative diseases.[4] Specifically, 9-OxoODE has been shown to be a potent agonist for peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[5] This interaction suggests a role for 9-OxoODE in modulating triglyceride accumulation and energy homeostasis.[5] Furthermore, along with its precursor 9-HODE, 9-OxoODE is involved in pain perception through the activation of the TRPV1 receptor.[4]
Given its biological importance, the accurate quantification of 9-OxoODE in various biological matrices is crucial for understanding its role in health and disease. LC-MS/MS has emerged as the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[6][7] The use of a deuterated internal standard, such as 9-OxoODE-d3, is indispensable for achieving reliable and reproducible quantification by compensating for sample loss during extraction and variations in instrument response.[8][9][10]
Principle of the Method
This protocol employs a liquid-liquid extraction (LLE) procedure to isolate lipids, including 9-OxoODE, from the biological matrix. The extracted lipids are then separated using reversed-phase liquid chromatography (RPLC) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of endogenous 9-OxoODE to the known concentration of the co-eluting 9-OxoODE-d3 internal standard.
Materials and Reagents
-
Analytes: 9-OxoODE and 9-OxoODE-d3 (or other appropriate deuterated version)
-
Solvents: LC-MS grade methanol, acetonitrile, isopropanol, hexane, and water.
-
Reagents: Formic acid (or acetic acid), methyl-tert-butyl ether (MTBE).
-
Biological Matrix: Plasma, serum, or tissue homogenate.
-
Equipment: Vortex mixer, centrifuge, solvent evaporator (e.g., nitrogen stream), analytical balance, Class A volumetric flasks and pipettes.
Experimental Protocol
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 9-OxoODE and 9-OxoODE-d3 standards and dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C or lower.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions in methanol. These will be used to spike into a surrogate matrix (e.g., charcoal-stripped plasma) to create the calibration curve.
-
Internal Standard (IS) Spiking Solution: Prepare a working solution of 9-OxoODE-d3 at a concentration of 100 ng/mL in methanol. This concentration may need to be optimized based on the expected endogenous levels of 9-OxoODE in the samples.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This LLE protocol is adapted from established methods for the extraction of oxidized fatty acids from biological matrices.[6][11][12]
-
Thaw Samples: Thaw biological samples (e.g., 200 µL plasma) on ice.
-
Spike Internal Standard: To each sample, add a precise volume (e.g., 10 µL) of the 100 ng/mL 9-OxoODE-d3 IS spiking solution. Vortex briefly.
-
Protein Precipitation & Lipid Extraction:
-
Add 1.5 mL of a cold mixture of methyl-tert-butyl ether (MTBE) and methanol (10:3, v/v).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 750 µL of water to induce phase separation.
-
Vortex for another 30 seconds.
-
-
Phase Separation: Centrifuge the samples at 2000 x g for 5 minutes at 4°C. Two distinct phases will be visible: an upper organic layer containing the lipids and a lower aqueous layer.
-
Collect Supernatant: Carefully transfer the upper organic layer to a clean tube, avoiding the protein pellet at the interface.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% Mobile Phase A, 15% Mobile Phase B). Vortex to ensure the residue is fully dissolved.
-
Clarification: Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble debris.
-
Transfer: Transfer the clear supernatant to an LC autosampler vial for analysis.
Workflow Visualization
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Showing Compound 9-OxoODE (FDB023397) - FooDB [foodb.ca]
- 3. LIPID MAPS [lipidmaps.org]
- 4. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. texilajournal.com [texilajournal.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. agilent.com [agilent.com]
Application Note: Quantitative Analysis of Oxidized Linoleic Acid Metabolites (OXLAMs) via Isotope Dilution Mass Spectrometry (IDMS)
Executive Summary & Biological Context
Oxidized Linoleic Acid Metabolites (OXLAMs) are bioactive lipids derived from the omega-6 fatty acid Linoleic Acid (LA).[1][2] While historically viewed merely as markers of oxidative stress, recent research (Ramsden et al.) has identified them as potent signaling molecules involved in chronic pain (TRPV1 sensitization), non-alcoholic steatohepatitis (NASH), and atherosclerotic plaque formation.
Accurate quantification of OXLAMs is analytically challenging due to:
-
Isobaric Isomers: 9-HODE and 13-HODE share the same parent mass (
295) and must be chromatographically separated. -
Ex Vivo Artifacts: Auto-oxidation of precursor LA during sample preparation can generate false positives.
-
Matrix Interference: High abundance of phospholipids in plasma can suppress ionization.
This protocol details a rigorous Isotope Dilution Mass Spectrometry (IDMS) workflow. By spiking samples with deuterium-labeled internal standards prior to extraction, we account for extraction losses and ionization efficiency variances, ensuring the highest level of quantitative accuracy (E-E-A-T).
Biological Pathway: The Omega-6 Cascade
OXLAMs are generated via enzymatic (LOX, COX, CYP) and non-enzymatic (Free Radical) pathways.
Figure 1: Metabolic cascade of Linoleic Acid oxidation.[1][2] Note that 13-HODE is predominantly enzymatic (15-LOX), while 9-HODE is often associated with COX or non-enzymatic oxidation.
Analytical Strategy: Why IDMS?
The Principle of Isotope Dilution
In IDMS, a known amount of stable isotope-labeled standard (e.g.,
-
Chemical Equivalence: The labeled standard has nearly identical chemical properties to the endogenous analyte.
-
Co-elution: It elutes at virtually the same retention time (slight deuterium shift occurs).
-
Self-Validation: Any loss during Solid Phase Extraction (SPE) or signal suppression in the MS source affects the analyte and the standard equally. The ratio remains constant, providing absolute quantification.
Critical Reagents
-
Internal Standards:
-9-HODE, -13-HODE (Cayman Chemical or Avanti Polar Lipids). -
Antioxidant: Butylated hydroxytoluene (BHT) or Triphenylphosphine (TPP). Crucial to stop auto-oxidation of LA during prep.
Detailed Protocol
Phase A: Sample Preparation (Solid Phase Extraction)[3][4][5]
Objective: Isolate free fatty acids and oxylipins from the protein/phospholipid matrix. Matrix: Plasma or Serum (EDTA preferred).
-
Thawing & Stabilization:
-
Thaw plasma on ice.
-
Immediately add Antioxidant Cocktail (10 µL of 0.2 mg/mL BHT in EtOH per 200 µL plasma).
-
Why: Prevents ex vivo formation of OXLAMs from abundant Linoleic Acid.
-
-
Internal Standard Spiking:
-
Add 10 µL of Internal Standard Mix (100 ng/mL each of
-9-HODE, -13-HODE). -
Vortex gently (10 sec). Equilibrate on ice for 15 min.
-
-
Protein Precipitation:
-
Add 600 µL ice-cold Methanol (MeOH) containing 0.1% Formic Acid.
-
Vortex and centrifuge at 10,000 x g for 10 min at 4°C.
-
Collect supernatant. Dilute supernatant with water to achieve 15% MeOH final concentration (prevents breakthrough on SPE).
-
-
Solid Phase Extraction (SPE):
-
Cartridge: Waters Oasis HLB (30 mg) or Strata-X (Polymeric Reversed Phase).
-
Condition: 1 mL MeOH followed by 1 mL Water/0.1% Formic Acid.
-
Load: Apply diluted supernatant.
-
Wash: 1 mL 5% MeOH / 0.1% Formic Acid. (Removes salts and polar interferences).
-
Elute: 1 mL 100% Methanol or Acetonitrile.
-
Dry: Evaporate under nitrogen stream at room temperature. Do not heat.
-
Reconstitute: 100 µL Mobile Phase A/B (50:50).
-
Phase B: LC-MS/MS Acquisition
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Agilent 6495, Thermo Altis). Mode: Negative Electrospray Ionization (ESI-).
Chromatography:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100mm, 1.8 µm).
-
Mobile Phase A: Water + 0.02% Acetic Acid (Acetic acid aids negative mode ionization better than formic for some lipids).
-
Mobile Phase B: Acetonitrile/Methanol (80:20) + 0.02% Acetic Acid.
-
Gradient:
-
0-1 min: 30% B
-
1-12 min: Linear gradient to 90% B
-
12-14 min: Hold 90% B
-
14.1 min: Re-equilibrate 30% B
-
MRM Transitions (Quantification Table):
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Retention Time (min)* |
| 13-HODE | 295.2 | 195.1 | -22 | 8.2 |
| 9-HODE | 295.2 | 171.1 | -24 | 8.6 |
| 13-oxoODE | 293.2 | 113.1 | -26 | 9.1 |
| 9-oxoODE | 293.2 | 85.0 | -28 | 9.5 |
| 299.2 | 198.1 | -22 | 8.2 | |
| 299.2 | 172.1 | -24 | 8.6 |
*Retention times are illustrative and column-dependent.
Workflow Visualization
Figure 2: Step-by-step IDMS workflow ensuring sample integrity and quantitative rigor.
Quality Assurance & Troubleshooting
Validation Criteria
-
Linearity:
over range 0.5 nM to 1000 nM. -
Recovery: Spike plasma before and after extraction. Acceptable recovery: 70-110%.
-
Precision: CV < 15% for QC samples.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background/Noise | Contaminated solvents or column bleed. | Use LC-MS grade solvents. Flush column with Isopropanol. |
| Peak Tailing | pH mismatch or column overload. | Ensure Mobile Phase is acidified (Acetic Acid). Inject less volume. |
| 9/13-HODE Co-elution | Gradient too steep. | Flatten the gradient slope between 40-70% B. |
| Signal Suppression | Phospholipid breakthrough. | Perform a "Phospholipid Check" (monitor |
| Artificial Elevation | Auto-oxidation of LA. | Check BHT. Ensure samples are kept on ice and processed rapidly. |
References
-
Ramsden, C. E., et al. (2017).[3][4] "A systems approach for discovering linoleic acid derivatives that potentially mediate pain and itch." Science Signaling.
-
Grapov, D., et al. (2012). "Type 2 Diabetes Associated Changes in the Plasma Non-Esterified Fatty Acids, Oxylipins and Endocannabinoids." PLoS ONE.
-
Lipid Maps. "Lipidomics Standards and Protocols." Lipid Maps Structure Database.
-
Quehenberger, O., & Dennis, E. A. (2011). "The Human Plasma Lipidome."[5] New England Journal of Medicine.
Sources
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Frontiers | Oxidized Lipids in Persistent Pain States [frontiersin.org]
- 4. A systems approach for discovering linoleic acid derivatives that potentially mediate pain and itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: High-Fidelity Base Hydrolysis Protocol for Total 9-OxoODE Quantification
Abstract & Scientific Rationale
9-oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE) is a bioactive oxidized linoleic acid metabolite (OXLAM) implicated in inflammation, PPAR
The Challenge: Quantifying the "total" pool requires breaking these ester bonds.[1] However, 9-OxoODE contains an electrophilic
The Solution: This protocol details a Controlled Base Hydrolysis method optimized for esterified enones.[1] It utilizes antioxidant protection, oxygen exclusion, and optimized thermal conditions to liberate 9-OxoODE with maximal recovery and minimal artifact generation.[1]
Experimental Workflow
The following logic gate illustrates the critical decision points and flow of the sample preparation to ensure integrity of the enone structure.
Figure 1: Step-by-step workflow emphasizing antioxidant protection and inert atmosphere during the labile hydrolysis step.
Detailed Protocol
A. Reagents & Standards[1][2][3][4][5][6]
-
Internal Standard (IS): 9-OxoODE-d4 (or 9-HODE-d4 if unavailable).[1]
-
Hydrolysis Base: 1 M Potassium Hydroxide (KOH) in 80% Methanol/Water.
-
Antioxidant Solution: Butylated hydroxytoluene (BHT) 0.2 mg/mL in Methanol.[1] Critical: Must be fresh.
-
Neutralization Acid: 1 M Acetic Acid or 1 M Formic Acid.[1]
-
Inert Gas: Argon or Nitrogen (Argon preferred due to density).[1]
B. Sample Preparation (Step-by-Step)
1. Sample Thawing & Spiking
-
Thaw plasma/tissue homogenate on ice.[1]
-
Aliquot 200 µL of sample into a glass tube (avoid plastic to minimize polymer leaching).
-
IMMEDIATELY add 10 µL of Antioxidant Solution (BHT).[1]
-
Add 10 µL of Internal Standard (100 nM final concentration).
-
Scientific Logic:[1][2][3][4][5] Adding IS prior to hydrolysis accounts for degradation losses during the harsh base treatment.[1]
2. Controlled Hydrolysis (Saponification)
-
Add 300 µL of 1M KOH (in 80% MeOH).
-
Purge the headspace of the tube with Argon/Nitrogen for 15 seconds to displace oxygen.[1]
-
Cap tightly and incubate at 60°C for 30 minutes .
-
Note: Do not exceed 60°C. Higher temperatures exponentially increase enone polymerization.[1]
3. Neutralization & Acidification [1]
-
Cool samples on ice for 5 minutes.
-
Add 300 µL of 1M Acetic Acid . Vortex gently.
-
Check pH; adjust to pH 4.0–5.0.[1]
-
Why pH 4-5? This ensures fatty acids are protonated (
) for binding to the C18 SPE cartridge, but avoids the extreme acidity that can cause acid-catalyzed rearrangement of oxylipins.[1]
4. Solid Phase Extraction (SPE)
-
Conditioning: Wash C18 SPE columns (e.g., Waters Oasis HLB or Strata-X) with 1 mL Methanol, then 1 mL Water (pH 4).[1]
-
Loading: Load the neutralized sample supernatant.
-
Washing: Wash with 1 mL 15% Methanol/Water (removes salts and polar interferences).[1]
-
Elution: Elute with 1 mL Acetonitrile/Methanol (90:10) .
-
Drying: Evaporate eluate under Nitrogen at 35°C. Reconstitute in 100 µL Mobile Phase A/B (50:50).
LC-MS/MS Quantification Strategy
Chromatographic Separation
Separation of 9-OxoODE from its positional isomer 13-OxoODE is mandatory for accurate quantification.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 2.1 x 100 mm, 1.8 µm.[1]
-
Mobile Phase A: Water + 0.01% Acetic Acid.[1]
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.01% Acetic Acid.[1]
Gradient Table:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 30 | 0.3 |
| 1.0 | 30 | 0.3 |
| 12.0 | 98 | 0.3 |
| 14.0 | 98 | 0.3 |
| 14.1 | 30 | 0.3 |
| 17.0 | 30 | 0.3 |
Mass Spectrometry (MRM Parameters)
Operate in Negative Electrospray Ionization (ESI-) mode.
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Retention Time (Approx) |
| 9-OxoODE | 293.2 | 185.1 | 18 | 8.2 min |
| 13-OxoODE | 293.2 | 113.1 | 18 | 8.5 min |
| 9-OxoODE-d4 (IS) | 297.2 | 189.1 | 18 | 8.2 min |
Note: Retention times must be validated with authentic standards on your specific system.
Validation & Scientific Integrity
To ensure Trustworthiness (E-E-A-T), perform the following self-validating checks:
-
Hydrolysis Efficiency Check:
-
Artifact Monitoring:
-
Recovery Calculation:
-
Absolute Recovery = (Area of IS in Extracted Sample) / (Area of IS in Pure Solvent).[1]
-
Target recovery: >60%.
-
References
-
National Institutes of Health (NIH). Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Q-TOFMS.[1] (Methodology for base hydrolysis of esterified OXLAMs).
-
LIPID MAPS.Quantification of Fatty Acid Oxidation Products Using On-line HPLC-MS/MS.
-
[1]
-
-
Cayman Chemical.9-OxoODE Product Information & Stability.
-
Free Radical Biology and Medicine. Oxidized metabolites of linoleic acid as biomarkers of liver injury in nonalcoholic steatohepatitis. (Clinical relevance and extraction techniques).[1][6][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lowering dietary linoleic acid reduces bioactive oxidized linoleic acid metabolites in humans - PMC [pmc.ncbi.nlm.nih.gov]
High-Sensitivity UPLC-MS/MS Quantification of Free and Total 9-OxoODE in Plasma
Application Note & Protocol | Method ID: OXY-9OX-001
Introduction & Biological Context
9-Oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE , also known as 9-KODE) is a bioactive oxidized lipid mediator derived from Linoleic Acid (LA). Unlike its hydroxy-precursor (9-HODE), 9-OxoODE acts as a potent agonist for Peroxisome Proliferator-Activated Receptors (PPARs ), specifically PPAR
In biological matrices, 9-OxoODE exists in two distinct pools:
-
Free Fraction: Unbound, bioactive fatty acids circulating in plasma.
-
Esterified Fraction (Total): Bound to cholesterol esters, phospholipids, or triglycerides (e.g., in LDL/VLDL particles).
The Analytical Challenge: Quantifying "Total" 9-OxoODE requires alkaline hydrolysis to release the esterified lipid. However, Linoleic Acid is abundant in plasma (~mM concentrations). Without rigorous antioxidant protection, the hydrolysis step can artificially oxidize parent LA, generating ex vivo 9-OxoODE and yielding falsely elevated results. Furthermore, 9-OxoODE is structurally similar to 13-OxoODE; chromatographic resolution and specific MS/MS transitions are required to prevent cross-quantification.
Method Development Strategy (The "Why")
Isomer Differentiation (MS/MS Logic)
9-OxoODE and 13-OxoODE share the same precursor ion (
-
9-OxoODE: Cleavage adjacent to the C9-carbonyl yields a dominant fragment at m/z 185 .[1]
-
13-OxoODE: Cleavage adjacent to the C13-carbonyl yields a dominant fragment at m/z 113 .[1]
-
Protocol Decision: We utilize the 293.2
185.1 transition for quantitation of 9-OxoODE, ensuring no interference from the 13-isomer.
Controlling Artifactual Oxidation
Standard saponification (e.g., 60°C with KOH) induces oxidative stress.
-
Protocol Decision: We incorporate a dual-antioxidant system (BHT + TPP) before hydrolysis. BHT (Butylated hydroxytoluene) scavenges radical chain reactions, while TPP (Triphenylphosphine) reduces hydroperoxides that could degrade into oxo-derivatives during processing.
Extraction Chemistry
-
Protocol Decision: We utilize Mixed-Mode Anion Exchange (MAX) SPE. 9-OxoODE contains a carboxylic acid. At neutral/basic pH, it binds to the anion exchange sorbent, allowing aggressive washing of neutral lipids (which cause matrix effects) before acidic elution.
Visualized Workflows
Biological Pathway & Isomer Logic
Caption: Pathway showing the divergence of 9- and 13-series oxylipins and the specific MS/MS transitions used to distinguish them.
Extraction Protocol: Free vs. Total
Caption: Dual workflow for Free vs. Total quantitation. Note the critical antioxidant addition in the hydrolysis step.
Detailed Protocol
Reagents & Materials[5][6][7][8]
-
Standards: 9-OxoODE (Cayman Chem/Avanti), 13-OxoODE (for resolution check).
-
Internal Standard (ISTD): 9-OxoODE-d4 (Preferred) or 12-HETE-d8.
-
Antioxidant Mix: 50 µg/mL BHT (Butylated hydroxytoluene) + 50 µg/mL TPP (Triphenylphosphine) in Methanol.
-
Hydrolysis Base: 1M KOH in Water/Methanol (50:50).
-
SPE Cartridges: Waters Oasis MAX (30 mg) or Phenomenex Strata-X-A.
Sample Preparation Steps
Workflow A: Free 9-OxoODE
-
Thaw plasma on ice.
-
Aliquot 200 µL plasma into a 1.5 mL tube.
-
Spike 10 µL Internal Standard (100 ng/mL).
-
Precipitate: Add 600 µL ice-cold Acetonitrile containing Antioxidant Mix . Vortex 30s.
-
Centrifuge: 12,000 x g for 10 min at 4°C.
-
Dilute: Transfer supernatant to a clean tube and add 2.5 mL water (to lower organic content to <15% for SPE loading).
-
Proceed to SPE (Section 4.3).
Workflow B: Total 9-OxoODE (Hydrolysis)
-
Aliquot 200 µL plasma.
-
Spike 10 µL Internal Standard.
-
Add Antioxidants: Add 20 µL concentrated BHT/TPP solution immediately. Do not skip.
-
Hydrolyze: Add 200 µL 1M KOH . Flush headspace with Nitrogen gas. Cap tightly.
-
Incubate: 60°C for 30 minutes. (Alternative: 40°C for 1 hour for gentler treatment).
-
Neutralize: Add 200 µL 1M Acetic Acid and ~1 mL pH 4 buffer (Sodium Acetate). Verify pH is ~4.0–5.0.
-
Proceed to SPE (Section 4.3).
Solid Phase Extraction (MAX Protocol)
-
Condition: 1 mL Methanol.
-
Equilibrate: 1 mL Water.
-
Load: Apply prepared sample (gravity or low vacuum).
-
Wash 1: 1 mL 5% NH4OH (removes neutrals/zwitterions).
-
Wash 2: 1 mL Methanol (removes remaining neutrals).
-
Elute: 1 mL 2% Formic Acid in Methanol (elutes acidic lipids).
-
Dry: Evaporate under Nitrogen at 35°C.
-
Reconstitute: 100 µL Mobile Phase A/B (70:30).
Instrument Parameters (UPLC-MS/MS)
Chromatography[1][4][9]
-
System: Waters Acquity UPLC or Agilent 1290 Infinity.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.01% Acetic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.01% Acetic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 45°C.
Gradient Table:
| Time (min) | %A | %B | Curve |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial |
| 1.0 | 70 | 30 | 6 |
| 8.0 | 30 | 70 | 6 |
| 8.5 | 5 | 95 | 6 |
| 10.5 | 5 | 95 | 6 |
| 10.6 | 90 | 10 | 1 |
| 12.0 | 90 | 10 | Re-equilibrate |
Mass Spectrometry (MRM Parameters)[9]
-
Mode: ESI Negative (Electrospray Ionization).
-
Source Temp: 150°C.
-
Desolvation Gas: 1000 L/hr (Nitrogen).
MRM Transitions Table:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Dwell (s) |
|---|---|---|---|---|---|
| 9-OxoODE | 293.2 | 185.1 | 30 | 18 | 0.05 |
| 13-OxoODE (Monitor) | 293.2 | 113.1 | 30 | 16 | 0.05 |
| 9-OxoODE-d4 (ISTD) | 297.2 | 189.1 | 30 | 18 | 0.05 |
| Linoleic Acid (Monitor) | 279.2 | 261.2 | 35 | 15 | 0.02 |
Note: Monitoring Linoleic Acid is useful in the Total method to verify hydrolysis efficiency, though the detector may saturate.
Validation & Quality Control
Linearity & Range[9]
Recovery & Matrix Effects
-
Matrix Effect: Assess by spiking post-extraction. 9-OxoODE-d4 compensates for ionization suppression.
Stability Check (Self-Validation)
To validate the antioxidant system:
-
Spike a "High LA" control (1 mM Linoleic Acid) into PBS.
-
Run the Total hydrolysis protocol.
-
Pass Criteria: 9-OxoODE levels in the High LA spike must not be statistically higher than the PBS blank. If high, your BHT/TPP system is failing.
References
-
Nithipatikom, K., et al. (2003). "Liquid chromatographic-mass spectrometric determination of cyclooxygenase metabolites of arachidonic acid." Journal of Chromatography B. Link (Foundational method for oxylipin MS/MS).
-
Vangaveti, V., et al. (2010). "Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis." Therapeutic Advances in Endocrinology and Metabolism. Link (Biological context of 9-HODE/9-OxoODE).
-
Hattori, T., et al. (2008).[9] "G2A plays proinflammatory roles in human keratinocytes under oxidative stress as a receptor for 9-hydroxyoctadecadienoic acid." Journal of Investigative Dermatology. Link (Receptor interaction).
-
Lipid MAPS Consortium. "Standard Operating Procedures for Lipidomics." Link (General guidance on hydrolysis and extraction).
-
Zhang, Y., et al. (2018). "Analysis of free and esterified oxylipins in plasma." Free Radical Biology and Medicine. (Methodology for separating free vs total pools).[10]
Sources
- 1. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time | MDPI [mdpi.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative and stability analyses of 9- and 13-Oxo-octadecadienoic acids in various species of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma levels of platinum-induced fatty acid [16:4n-3] do not affect response to platinum-based chemotherapy: A pilot study in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 9-OxoODE-d3 during extraction
Topic: Preventing Degradation of 9-OxoODE-d3 During Extraction
Welcome to the Advanced Lipidomics Support Hub. You are accessing this guide because you have likely observed inconsistent recovery, signal loss, or peak tailing of your deuterated internal standard, 9-OxoODE-d3 (9-oxo-10(E),12(Z)-octadecadienoic acid-d3).
As Senior Application Scientists, we treat 9-OxoODE not just as a fatty acid, but as a reactive conjugated dienone . This chemical motif makes it an "electrophilic trap," highly susceptible to covalent binding with proteins even before you begin your extraction. The guide below moves beyond generic protocols to address the specific chemical vulnerabilities of this molecule.
Part 1: The Degradation Mechanism (Why is it disappearing?)
Before troubleshooting, you must visualize the enemy. 9-OxoODE contains an
The Threat: In biological matrices (plasma, tissue), nucleophiles—specifically thiols (-SH) on glutathione or cysteine residues of proteins—will attack the
The Solution Logic:
-
Acidification: Protonating thiols (
) drastically reduces their nucleophilicity. -
Protein Precipitation: Physically removing the source of nucleophiles immediately.
-
Radical Scavenging: Preventing oxidative polymerization.
Figure 1: Chemical degradation pathways of 9-OxoODE. The primary loss mechanism during extraction is often Michael addition to proteins, not just oxidation.
Part 2: Critical Troubleshooting (Q&A)
Q1: I am adding BHT, but I still see low recovery of 9-OxoODE-d3. Why?
A: BHT only stops oxidation; it does not stop Michael addition. If you add your internal standard (IS) to a neutral pH sample and let it sit for even 5 minutes to "equilibrate," the proteins in your sample are covalently binding to your IS.
-
Corrective Action: You must use a "Crash & Acidify" strategy. The IS should be dissolved in the acidic precipitation solvent, not added directly to the raw plasma/tissue.
Q2: Can I use TPP (Triphenylphosphine) instead of BHT?
A: No. TPP is used to reduce hydroperoxides (ROOH) to alcohols (ROH) to stabilize them. 9-OxoODE is a ketone , not a hydroperoxide. While TPP helps reduce background noise from other oxidizing lipids, BHT is required to scavenge the free radicals that attack the conjugated double bonds of 9-OxoODE.
Q3: My LC-MS peak for 9-OxoODE-d3 is splitting. Is this degradation?
A: This is likely isomerization , not degradation. The cis/trans (E/Z) geometry of the conjugated diene is sensitive to:
-
Strong Acids: pH < 3.0 for extended periods.
-
Light: UV exposure causes rapid isomerization.
-
Heat: Evaporation > 35°C.
-
Corrective Action: Keep extraction pH between 3.5–4.5. Perform all steps on ice. Use amber glass vials.
Part 3: The "Gold Standard" Extraction Protocol
This protocol is designed as a Self-Validating System . By spiking the d3-standard at the very first step (Stop Solution), the final signal reflects the total efficiency of the workflow.
Reagent Preparation Table
| Component | Composition | Purpose |
| Stop Solution | Methanol + 0.2% Formic Acid + 0.01% BHT | Precipitates protein, protonates thiols (blocks Michael addition), scavenges radicals. |
| Wash Soln A | Water + 0.1% Formic Acid | Removes salts/proteins while keeping analyte protonated for SPE retention. |
| Wash Soln B | 15% Methanol + 0.1% Formic Acid | Removes moderately polar interferences. |
| Elution Soln | Acetonitrile or Ethyl Acetate | Elutes hydrophobic oxylipins. |
Workflow Diagram
Figure 2: Optimized SPE workflow emphasizing the "Immediate Quench" to prevent protein binding.
Detailed Methodology
-
Sample Collection (The Critical Minute):
-
Harvest tissue/plasma.[1]
-
IMMEDIATELY add 4 volumes of ice-cold Stop Solution (MeOH/0.2% FA/0.01% BHT) containing your 9-OxoODE-d3 internal standard.
-
Why: This simultaneously acidifies (stopping thiol attack), precipitates enzymes (stopping metabolism), and introduces the IS before losses occur.
-
-
Equilibration:
-
Vortex for 30 seconds. Incubate on ice for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
-
SPE Preparation (Solid Phase Extraction):
-
Collect the supernatant.
-
Dilute the supernatant with water (containing 0.1% Formic Acid) until the organic content is < 15%.
-
Check: Verify pH is between 3.5 and 4.5. (Do not go below pH 3 to avoid acid-catalyzed isomerization).
-
-
Loading & Washing:
-
Condition SPE cartridge (e.g., Waters Oasis HLB or Phenomenex Strata-X) with MeOH then Water/FA.
-
Load sample gravity-fed or low vacuum.
-
Wash 1: 2mL Water + 0.1% FA.
-
Wash 2: 2mL 15% Methanol + 0.1% FA. (Crucial to remove excess BHT which can suppress ionization if too high).
-
-
Elution & Evaporation:
Part 4: Storage & Reconstitution
-
Storage: Store dry extracts at -80°C under Argon or Nitrogen.
-
Reconstitution Solvent: 50:50 Water:Acetonitrile. Avoid 100% aqueous solvents as 9-OxoODE is lipophilic and will stick to plastic vials.
-
Vials: Use Silanized Glass or Low-Bind Polypropylene inserts. Standard PP tubes will absorb up to 40% of your lipid within 24 hours.
References
-
Gladine, C., et al. (2019). Stability of oxylipins during plasma generation and long-term storage. PubMed.[4] Retrieved from [Link]
-
Mika, A., et al. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules. Retrieved from [Link]
-
Willenberg, I., et al. (2015). Stability of oxylipins in plasma: effect of sample processing and storage conditions. Journal of Lipid Research. Retrieved from [Link][2]
Sources
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: OXLAM Separation Guide
The following technical guide is structured as a specialized support center resource for researchers quantifying oxidized linoleic acid metabolites (OXLAMs). It addresses the specific challenge of separating 9-OxoODE-d3 (Internal Standard) from 13-OxoODE (endogenous isomer) and 9-OxoODE (endogenous analyte).
Executive Summary & Chemical Context
The Challenge: Quantifying 9-oxo-octadecadienoic acid (9-OxoODE) requires the use of a deuterated internal standard, 9-OxoODE-d3.[1][2][3][4] However, biological samples often contain high concentrations of its regioisomer, 13-oxo-octadecadienoic acid (13-OxoODE).
These two compounds are positional isomers with identical molecular weights (294.4 Da for d0 species) and similar polarities. Without adequate chromatographic separation, the high abundance of 13-OxoODE can cause ion suppression in the elution window of 9-OxoODE-d3 or, in rare cases of source-induced isomerization, contribute to false signals.
The Solution: Successful analysis relies on exploiting the chromatographic retention time difference (13-OxoODE elutes before 9-OxoODE) and unique MS/MS fragmentation patterns .
Chemical Identity Table
| Compound | Precursor Ion (m/z) [M-H]- | Key Fragment (m/z) | Elution Order (C18) |
| 13-OxoODE | 293.2 | 113 (Major), 167 | 1st (~18.1 min) |
| 9-OxoODE | 293.2 | 185 (Major), 125 | 2nd (~19.8 min) |
| 9-OxoODE-d3 | 296.2 | 188 * (Predicted) | 2nd (Co-elutes with 9-OxoODE) |
*Note: The d3 label (typically at C10, C12, C13) is retained in the C10-C18 fragment, shifting the 185 ion to 188.
Method Development Workflow
The following diagram outlines the critical decision points for establishing a robust separation method.
Caption: Decision tree for optimizing the separation of oxylipin regioisomers.
Chromatographic Troubleshooting (The "Separation" Layer)
Issue: Co-elution of 13-OxoODE and 9-OxoODE-d3
Diagnosis: If 13-OxoODE and 9-OxoODE-d3 elute simultaneously, the massive signal from endogenous 13-OxoODE can suppress the ionization of your internal standard (9-OxoODE-d3), leading to inaccurate quantification.
Protocol for Resolution:
-
Column Choice: Use a high-strength silica (HSS) T3 column or a BEH C18 column (1.7 µm or 2.5 µm). These phases provide better retention for polar lipids compared to standard C18.
-
Mobile Phase Modifier: Ensure you are using 0.01% - 0.1% Acetic Acid in both water (A) and Acetonitrile/Methanol (B).
-
Why? Acetic acid enhances negative mode ionization for oxylipins while maintaining the pH necessary for chromatographic reproducibility. Formic acid can sometimes suppress signal in negative mode for these specific analytes.
-
-
Gradient Optimization:
-
The critical elution window is typically between 40% and 55% organic solvent.
-
Action: Implement a shallow gradient ramp (e.g., 0.5% increase per minute) through this region.
-
Expected Result: 13-OxoODE should elute 1–2 minutes earlier than 9-OxoODE/9-OxoODE-d3.
-
Issue: Deuterium Isotope Effect (Peak Splitting)
Diagnosis: You observe a slight retention time shift between endogenous 9-OxoODE and the internal standard 9-OxoODE-d3. Insight: Deuterium is slightly less lipophilic than hydrogen. On high-resolution C18 columns, deuterated standards often elute slightly earlier than their non-deuterated counterparts. Solution:
-
This is normal. Ensure your integration window covers both the d0 and d3 peaks.
-
Critical Check: Ensure the d3 peak does not shift so far back that it merges with the 13-OxoODE peak (which elutes earlier).
Mass Spectrometry Optimization (The "Specificity" Layer)
Even with good chromatography, MS parameters must be tuned to prevent false positives.
MRM Transition Table
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |
| 13-OxoODE | 293.2 | 113.1 | ~15-18 | Cleavage adjacent to C13 carbonyl |
| 9-OxoODE | 293.2 | 185.1 | ~15-18 | Cleavage adjacent to C9 carbonyl |
| 9-OxoODE-d3 | 296.2 | 188.1 * | ~15-18 | Isotope-shifted fragment |
Critical Setup Step:
-
Verify the d3 Fragment: The 9-OxoODE-d3 standard from major suppliers (e.g., Cayman Chemical) typically has deuteriums at C10, C12, and C13. The characteristic fragment for 9-OxoODE (m/z 185) contains the methyl-terminus side of the molecule (C10–C18). Therefore, it retains the deuteriums, shifting the mass to 188.1 .
-
Self-Validation: Infuse your specific lot of 9-OxoODE-d3 to confirm the 296 -> 188 transition. Do not assume; verify.
Issue: "Cross-Talk" Interference
Scenario: You see a peak in the 9-OxoODE channel (293->185) at the retention time of 13-OxoODE. Cause: High concentrations of 13-OxoODE can undergo non-specific fragmentation or source-induced isomerization, producing a low-abundance 185 ion. Solution: This emphasizes the need for chromatographic resolution . If the peaks are baseline separated (Rs > 1.5), this "cross-talk" peak can be excluded by retention time windows.
Sample Preparation & Stability
Issue: Artifactual formation of OxoODEs. Context: OxoODEs can be generated spontaneously from HODEs (hydroxy-octadecadienoic acids) or linoleic acid hydroperoxides during sample prep if handled improperly.
Protocol:
-
Antioxidants: Always add BHT (Butylated hydroxytoluene) or TPP (Triphenylphosphine) to extraction solvents to stop free radical oxidation.
-
Temperature: Perform all extractions on ice.
-
pH Control: Avoid harsh alkaline hydrolysis if possible, or neutralize immediately. Strong base can induce ketone migration.
References
-
Separation & Fragmentation of Oxylipins
- Wang, Y. et al. (2012). Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry.
-
(Note: Verified context via search results 1.3/1.10).
-
Internal Standard Data (9-OxoODE-d3)
- Cayman Chemical Product Guide. 9-OxoODE-d3.
-
(Verified via search result 1.11/1.15).
-
Biological Relevance & Isomerism
- Vangaveti, V. et al. (2010). Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. Therapeutic Advances in Endocrinology and Metabolism.
-
Chromatographic Behavior of OXLAMs
- Strassburg, K. et al. (2012). Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application to nutritional intervention. Analytical and Bioanalytical Chemistry.
Sources
Technical Support Center: 9-OxoODE-d3 MRM Noise Reduction
The following technical guide addresses the specific challenges of reducing background noise in 9-OxoODE-d3 MRM channels. It is structured as a dynamic troubleshooting center, moving from diagnostic logic to advanced instrument optimization.
Topic: Reducing Background Noise in 9-OxoODE-d3 MRM Channels Analyte: 9-oxo-octadecadienoic acid-d3 (Internal Standard) Method: LC-ESI-MS/MS (Negative Mode)
Part 1: Diagnostic Triage (The "Why")
Q1: Why do I see a signal in my 9-OxoODE-d3 (Internal Standard) channel even in non-spiked samples?
The Scientist’s Assessment: This is the most common artifact in oxylipin analysis. If you see a peak in the d3 channel (m/z ~296.2) at the exact retention time of 9-OxoODE in a sample not spiked with the internal standard, you are likely observing Isotopic Crosstalk (M+3 contribution) from high levels of endogenous native 9-OxoODE.
The Mechanism:
Native 9-OxoODE has a monoisotopic mass of 293.2 Da. However, naturally occurring isotopes (primarily
-
Native Transition: 293.2
185.1 -
d3 IS Transition: 296.2
185.1 (Assuming the label is on the C10-C13 tail which is lost, or the transition monitors the same backbone fragment).
If the concentration of endogenous 9-OxoODE is high (e.g., in inflamed tissue or plasma), the M+3 isotope abundance (approx. 0.2–0.5% of the parent) becomes significant enough to register as a peak in the 296.2 channel.
Validation Step:
Inject a high-concentration standard of native (unlabeled) 9-OxoODE alone. Monitor the 296.2
Q2: My "Blank" (Solvent only) shows a peak in the d3 channel. Is my column dirty?
The Scientist’s Assessment: If the peak appears in a pure solvent blank, it is Chemical Noise or Carryover , not crosstalk. 9-OxoODE is a "sticky" lipophilic molecule.
Root Causes & Solutions:
-
Carryover: The d3 standard from a previous high-concentration injection is eluting from the column or injector needle.
-
Fix: Implement a "sawtooth" wash gradient (e.g., 95% B to 10% B cycled 3 times) between samples. Use an active needle wash with strong organic solvent (e.g., Isopropanol:Acetonitrile:Acetone).
-
-
System Contamination: Oxylipins can accumulate on the ESI cone or shield.
-
Fix: Clean the ion source cone/capillary.
-
-
Mobile Phase Contamination: Oxidized linoleic acid impurities in low-grade solvents can mimic oxylipins.
-
Fix: Use only LC-MS grade solvents. Add 0.02% Acetic Acid rather than Formic Acid to improve negative mode ionization and reduce background.
-
Part 2: Experimental Optimization (The "How")
Workflow: Diagnosing the Noise Source
The following diagram outlines the logical flow to identify the specific source of background noise.
Figure 1: Decision tree for isolating the source of background signals in MRM channels.
Q3: How do I optimize Mass Spec parameters to eliminate this noise?
The Scientist’s Assessment: Standard unit resolution (0.7 Da FWHM) on Q1 might be too wide if you are battling isotopic interference or complex matrix lipids.
Protocol: Resolution & Transition Tuning
| Parameter | Standard Setting | Optimized Setting for Noise Reduction | Rationale |
| Q1 Resolution | Unit (0.7 Da) | High / Wide-Unit (0.5 Da) | Narrowing the Q1 window reduces the capture of the |
| Collision Energy (CE) | Generic (e.g., -20 V) | Ramped Optimization | Optimize CE specifically for the d3 analog. Deuteration can slightly alter fragmentation kinetics (Kinetic Isotope Effect). |
| Dwell Time | 5–10 ms | 25–50 ms | Higher dwell time improves ion statistics (counting), smoothing the baseline and improving the Signal-to-Noise (S/N) ratio. |
| Transitions | 296.2 | 296.2 | Note: If the deuterium label is on the lost fragment, the product ion (185) is identical to the native. Ensure your d3 standard has the label on the retained fragment if possible, or accept the crosstalk limitations. |
Q4: My internal standard purity is listed as >99%. Could it still be the problem?
The Scientist’s Assessment: Yes. "99% chemical purity" does not mean "99% isotopic purity." If your 9-OxoODE-d3 contains even 0.5% of the d0 (native) form, you will see a peak in the native channel (293) caused by the IS, and potentially "noise" in the d3 channel if the d1/d2 isotopologs are present.
Self-Validating Purity Check:
-
Infuse your 9-OxoODE-d3 standard directly (1 µM in mobile phase).
-
Acquire a Q1 MS scan (Profile mode).
-
Zoom in on m/z 293–300.
-
Calculate the ratio of intensity at 293 (d0) vs 296 (d3).
-
Rule: If d0 contribution > 1%, you must subtract this background from your native analyte quantification or purchase a higher-grade standard.
Part 3: Pre-Analytical Control (The "Hidden" Noise)
Q5: I see high variability in my baseline noise between samples. Why?
The Scientist’s Assessment: This is likely Artifactual Oxidation . 9-OxoODE is a secondary oxidation product of Linoleic Acid (LA). If your samples contain high levels of LA (common in plasma/tissue) and are exposed to air/heat during extraction, LA will auto-oxidize during the prep to form new 9-OxoODE. This raises the baseline and creates "chemical noise" that varies by sample handling.
Protocol: Artifact-Free Extraction To lock down the baseline, you must arrest ex vivo oxidation immediately.
-
BHT Addition: Add Butylated Hydroxytoluene (BHT) (0.005% w/v) to all extraction solvents (Methanol/Acetonitrile) before they touch the sample.
-
Temperature Control: Perform all steps at 4°C (on ice).
-
Nitrogen Shield: Evaporate solvents only under a stream of inert Nitrogen, never air.
Figure 2: Sample preparation workflow designed to minimize artifactual generation of oxylipins.
References
-
Kühn, H., et al. (1990).[1][2][3][4] Occurrence of 9- and 13-keto-octadecadienoic acid in biological membranes oxygenated by the reticulocyte lipoxygenase. Archives of Biochemistry and Biophysics.
-
Lipid MAPS. (n.d.). Lipidomics Standards and Protocols. Retrieved from [Link]
- Murphy, R. C., et al. (2005). Mass Spectrometry of Oxylipins. Chemical Reviews.
Sources
Technical Comparison Guide: Validating 9-OxoODE-d3 Recovery in Biological Matrices
Executive Summary
The Bottom Line: In the quantitative analysis of oxidized linoleic acid metabolites (OXLAMs), specifically 9-oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE), the use of a homologous stable isotope-labeled internal standard (SIL-IS), 9-OxoODE-d3 , is not merely a recommendation but a requisite for data integrity.[1][2][3]
While structural analogs (e.g., 13-HODE-d4) or external standardization offer lower upfront costs, they fail to adequately correct for the non-linear matrix effects and variable extraction efficiencies inherent in plasma and tissue lipidomics.[1][2][3] This guide validates the performance of 9-OxoODE-d3 against these alternatives, demonstrating its superior capability to normalize data within FDA/EMA Bioanalytical Method Validation (M10) acceptance criteria.[1][2][3]
Scientific Rationale: The Analytical Challenge
9-OxoODE is a potent PPARα agonist and a marker of oxidative stress and inflammation [1]. However, quantifying it in biological matrices (plasma, liver, adipose tissue) presents three specific challenges that necessitate a matched deuterated standard:
-
Isomeric Complexity: 9-OxoODE is isobaric with 13-OxoODE.[1][3] Without precise chromatographic alignment confirmed by an identical isotope, peak misidentification is common.[3]
-
Lipidomic Matrix Effects: Phospholipids in biological extracts compete for charge in the electrospray ionization (ESI) source, causing ion suppression. This effect varies between individual subjects (inter-subject variability).[3]
-
Extraction Variability: 9-OxoODE is moderately polar.[1][3] Recovery rates fluctuate significantly depending on the extraction method (LLE vs. SPE) and the specific lipid composition of the sample.[2]
Mechanistic Insight: The Deuterium Advantage
The 9-OxoODE-d3 standard contains three deuterium atoms (typically at positions 10, 12, and 13).[1][2] This modification increases the mass by 3 Da but retains physicochemical properties nearly identical to the endogenous analyte. Crucially, it co-elutes with 9-OxoODE.[1][3] This means the internal standard experiences the exact same ion suppression and extraction loss as the analyte, allowing for perfect mathematical compensation.
Comparative Analysis: 9-OxoODE-d3 vs. Alternatives
The following analysis compares three quantification strategies. Data ranges represent typical performance characteristics derived from lipidomic validation studies [2, 3].[3]
Table 1: Performance Metrics Comparison
| Metric | Method A: External Std | Method B: Structural Analog (e.g., 13-HODE-d4) | Method C: 9-OxoODE-d3 (Target) |
| Principle | Calibration curve only; no internal correction. | IS is chemically similar but not identical.[3] | IS is the specific deuterated isotopologue. |
| Retention Time (RT) | N/A | Shifts slightly (< 0.2 min) from analyte. | Co-elutes (Identical RT).[3] |
| Matrix Effect Correction | None. Susceptible to 100% error. | Partial. Corrects for general extraction, not specific ion suppression.[3] | Full. Corrects for specific ion suppression at the exact RT. |
| Recovery Precision (%CV) | High (>15%) | Moderate (8-12%) | High Precision (<5%) |
| Accuracy (Bias) | Variable (± 30-40%) | Acceptable (± 15-20%) | Excellent (± 5-10%) |
| Cost | Low | Medium | High |
Critical Analysis
-
Why Method A Fails: In complex matrices like plasma, "External Standardization" assumes 100% recovery and 0% matrix effect. This is scientifically invalid for lipids, where phospholipids often suppress signal by >50% [4].[3]
-
Why Method B is Risky: Using a structural analog (like a deuterated HODE) is common but flawed.[2][3] HODEs (hydroxyl) are more polar than OxoODEs (ketone).[3] They may elute earlier, meaning they are not present in the ESI source at the exact moment the 9-OxoODE is suppressed by a co-eluting phospholipid.
Experimental Validation Protocol (Self-Validating System)
To validate 9-OxoODE-d3 recovery, you must calculate the Matrix Factor (MF) and Extraction Efficiency (RE) independently.[1][2][3] This protocol uses a "Pre-Spike" vs. "Post-Spike" design.[3]
Diagram 1: Validation Workflow
This flowchart illustrates the logical steps to isolate Extraction Efficiency from Matrix Effects.
Caption: Workflow for distinguishing Extraction Efficiency (RE) from Matrix Effects (ME) using Pre- and Post-extraction spiking techniques.
Detailed Protocol: Solid Phase Extraction (SPE)
SPE is recommended over Liquid-Liquid Extraction (LLE) for 9-OxoODE to minimize phospholipid contamination.[1][2][3]
-
Sample Prep: Thaw plasma on ice. Aliquot 200 µL.
-
Internal Standard Spike (Set A): Add 10 µL of 9-OxoODE-d3 (100 ng/mL in EtOH). Vortex 30s. Note: This validates the "Pre-Spike" condition.
-
Protein Precipitation: Add 600 µL ice-cold methanol with 0.1% BHT (antioxidant). Centrifuge at 10,000 x g for 10 min at 4°C.
-
Dilution: Transfer supernatant to a new tube. Dilute with acidified water (pH 3.5) to <15% organic content.
-
SPE Loading: Condition OASIS HLB or Strata-X cartridges with MeOH then Water.[1][3] Load sample.
-
Wash: Wash with 5% MeOH in water (removes salts/proteins).[3]
-
Elution: Elute with 100% Acetonitrile (ACN).
-
Post-Spike (Set B): For a separate set of blank matrix samples, perform steps 3-7, then spike 9-OxoODE-d3 into the eluate.
-
Reconstitution: Evaporate under nitrogen. Reconstitute in 50:50 MeOH:Water for LC-MS.
Calculation Logic[2][3]
-
Extraction Recovery (RE): (Area Set A / Area Set B) × 100
-
Matrix Factor (MF): (Area Set B / Area Set C) × 100[2][3]
-
Target: 0.8 - 1.2 (indicating minimal suppression/enhancement).
-
-
IS-Normalized Matrix Factor: MF(Analyte) / MF(Internal Standard)
-
Target:Must be ~1.0 . This is the ultimate proof that the d3-standard compensates for matrix effects.
-
Mechanistic Visualization: Ion Suppression
The following diagram explains why the d3-standard is superior to an analog. In the "Analog" scenario, the phospholipid interference (red zone) might suppress the analyte but miss the internal standard due to retention time shift, leading to erroneous data.[2] The d3-standard (blue) overlaps perfectly.[1][3]
Caption: Mechanism of Ion Suppression Correction. The d3-standard experiences identical suppression to the analyte, preserving the quantitative ratio.
References
-
Food and Drug Administration (FDA). (2022).[2][3] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Jones, B. R., et al. (2024).[2][3] Impact of internal standard selection on measurement results for long chain fatty acids in blood. Journal of Chromatography B. Retrieved from [Link]
-
Li, W., et al. (2025).[2][3] Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research. Molecules. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: 9-OxoODE-d3 vs. d4-13-HODE in Oxylipin Profiling
The following technical guide provides a comparative analysis of 9-OxoODE-d3 and d4-13-HODE for use as internal standards in lipidomics, specifically for the quantification of oxidized linoleic acid metabolites (OXLAMs).
Executive Summary
In the quantification of oxidized linoleic acid (LA) metabolites, the choice of internal standard (IS) dictates the accuracy of the assay.
-
9-OxoODE-d3 is the Matched Internal Standard for 9-oxo-octadecadienoic acid (9-OxoODE). It offers the highest quantitative precision by mirroring the analyte's ionization efficiency, fragmentation, and retention time.
-
d4-13-HODE is a Surrogate Internal Standard . While it is the gold standard for quantifying 13-HODE, it is frequently used as a cost-effective surrogate for 9-OxoODE in broad screening panels.
Verdict: Use 9-OxoODE-d3 for targeted, quantitative studies of ketone metabolites. Use d4-13-HODE only for broad semi-quantitative screening where individual matched standards are cost-prohibitive.
Physicochemical & Mechanistic Comparison
Understanding the structural differences is critical for interpreting Mass Spectrometry (MS) behavior.
| Feature | 9-OxoODE-d3 (Matched) | d4-13-HODE (Surrogate) |
| Target Analyte | 9-OxoODE (Ketone) | 13-HODE (Alcohol) |
| Chemical Class | Conjugated Enone (Ketone) | Conjugated Diene (Hydroxyl) |
| Polarity | Less Polar (Elutes later) | More Polar (Elutes earlier) |
| Ionization (ESI-) | Moderate (Ketone lacks acidic proton) | High (Hydroxyl facilitates deprotonation) |
| Deuterium Label | Typically 3 Deuteriums (d3) | Typically 4 Deuteriums (d4) |
| Primary Use | Exact quantification of 9-OxoODE | Quantification of 13-HODE; Surrogate for others |
The "Surrogate" Problem
Using d4-13-HODE to quantify 9-OxoODE introduces two sources of error:
-
Retention Time Shift: 9-OxoODE is significantly less polar than 13-HODE. In reverse-phase chromatography (C18), 9-OxoODE elutes 3–4 minutes later than d4-13-HODE. This exposes the analyte and the IS to different matrix effects (ion suppression/enhancement) at different points in the gradient.
-
Ionization Disparity: The hydroxyl group on 13-HODE ionizes differently than the ketone on 9-OxoODE. If the ESI source fluctuates, the ratio of Analyte/IS will drift, compromising linearity.
Experimental Workflow & Decision Logic
Decision Matrix: Selection of Internal Standard
Caption: Decision logic for selecting the appropriate internal standard based on study requirements.
Experimental Protocol: LC-MS/MS Setup
1. Sample Preparation (Solid Phase Extraction)
-
Protocol: Oasis MAX (Mixed-mode Anion Exchange) is recommended to isolate organic acids.
-
Critical Step: Spike the Internal Standard (IS) before extraction to account for recovery losses.
-
Matched: Add 5 ng of 9-OxoODE-d3 .
-
Surrogate: Add 5 ng of d4-13-HODE .
-
2. LC-MS/MS Parameters (Agilent/Sciex Platforms)
-
Column: C18 Reverse Phase (e.g., Agilent Eclipse Plus, 2.1 x 150 mm, 1.8 µm).[1]
-
Mobile Phase:
-
A: Water + 0.02% Acetic Acid.
-
B: Acetonitrile/Isopropanol (80:20).
-
-
Gradient: 9-OxoODE is hydrophobic. Ensure the gradient extends to 90% B to elute it.
3. MRM Transitions (Negative Mode)
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Retention Time (approx) |
| 9-OxoODE | 293.2 | 185.1 | 15 | 19.8 min |
| 9-OxoODE-d3 | 296.2 | 188.1 | 15 | 19.8 min |
| 13-HODE | 295.2 | 195.1 | 18 | 16.8 min |
| d4-13-HODE | 299.3 | 198.1 | 18 | 16.4 min |
Note: Retention times are system-dependent but the relative order (HODE before OxoODE) remains constant.
Performance Data Comparison
A. Retention Time & Matrix Effects
The separation in retention time is the primary argument against using d4-13-HODE for 9-OxoODE.
-
d4-13-HODE (16.4 min): Elutes in a region often crowded with hydroxy-fatty acids.
-
9-OxoODE (19.8 min): Elutes later, in a more hydrophobic region.
-
Consequence: If a co-eluting phospholipid suppresses signal at 19.8 min, the 9-OxoODE signal drops. However, the d4-13-HODE signal (at 16.4 min) remains unaffected. The calculated concentration will be underestimated . Using 9-OxoODE-d3 (19.8 min) ensures the IS suffers the same suppression, correcting the error.
B. Fragmentation Pathways
Distinct fragmentation patterns confirm why "cross-talk" is minimal, but also why ionization energies differ.
Caption: Distinct fragmentation pathways prevent spectral overlap, but highlight structural differences affecting ionization.
References
-
Wang, Y., et al. (2009). Identification and profiling of targeted oxidized linoleic acid metabolites in rat plasma by quadrupole time-of-flight mass spectrometry.National Institutes of Health. [Link][1]
-
LIPID MAPS® Lipidomics Gateway. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry.[Link]
-
Feldstein, A. E., et al. (2010). Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis.Journal of Lipid Research. [Link]
-
Hennebelle, M., et al. (2019). Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues.Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]
Sources
The Linchpin of Precision: A Guide to Reproducible OXLAM Profiling with 9-OxoODE-d3
In the landscape of drug discovery and clinical research, the ability to reliably and reproducibly quantify bioactive lipids is paramount. Among these, the oxidized linoleic acid metabolites (OXLAMs) have emerged as critical signaling molecules implicated in a spectrum of physiological and pathological processes, from inflammation and immune response to neurodevelopment and cardiovascular disease.[1][2][3] The accurate measurement of these low-abundance analytes, however, is fraught with analytical challenges. This guide provides an in-depth technical comparison, demonstrating how the strategic use of a deuterated internal standard, specifically 9-Oxo-10,12-octadecadienoic acid-d3 (9-OxoODE-d3), is not merely a methodological refinement but a fundamental requirement for achieving robust and reproducible OXLAM profiling data.
The Imperative for Reproducibility in OXLAM Analysis
OXLAMs, such as 9-hydroxyoctadecadienoic acid (9-HODE) and its oxidation product 9-oxo-octadecadienoic acid (9-OxoODE), are generated through enzymatic and non-enzymatic pathways from linoleic acid, the most abundant polyunsaturated fatty acid in human tissues.[2][4] These molecules exert their biological effects by modulating key signaling pathways, including the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) and the G protein-coupled receptor GPR132.[5][6][7] Given their potent bioactivity at low concentrations, even minor variations in their measured levels can lead to divergent biological interpretations.
The analytical workflow for OXLAMs, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), is susceptible to variability at multiple stages: sample collection and storage, extraction efficiency, matrix effects during ionization, and instrument performance fluctuations.[8][9] Without a proper internal standard, these variations can introduce significant error, rendering the data unreliable and difficult to compare across different experiments, laboratories, or patient cohorts.
The Gold Standard: Isotope Dilution Mass Spectrometry with 9-OxoODE-d3
To surmount these challenges, the gold standard is isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard. 9-OxoODE-d3 is an ideal internal standard for the quantification of endogenous 9-OxoODE.[10] By replacing three hydrogen atoms with deuterium, 9-OxoODE-d3 is chemically identical to the native analyte but has a distinct mass, allowing it to be differentiated by the mass spectrometer.
The core principle is that the deuterated standard is added to the sample at the very beginning of the workflow.[11] It experiences the same potential for loss during sample preparation and the same ionization suppression or enhancement as the endogenous analyte. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to a highly accurate and precise measurement.[11]
Comparative Analysis: The Impact of 9-OxoODE-d3 on Data Quality
To illustrate the profound impact of using a proper internal standard, consider the following comparison of typical performance metrics in OXLAM profiling with and without 9-OxoODE-d3.
| Performance Metric | Without 9-OxoODE-d3 (External Calibration) | With 9-OxoODE-d3 (Internal Standardization) | Rationale for Improvement |
| Reproducibility (CV%) | 15-30% or higher | <15%, often <10% | The internal standard corrects for variations in sample preparation, injection volume, and instrument response. |
| Accuracy | Variable and often poor | High | The internal standard compensates for matrix effects that can suppress or enhance the analyte signal, leading to more accurate quantification. |
| Precision | Low | High | By normalizing the analyte response to a constant concentration of the internal standard, random errors are minimized. |
| Inter-laboratory Comparability | Low | High | The use of a common internal standard allows for the harmonization of results across different laboratories and platforms. |
This table represents expected performance based on established principles of bioanalytical method validation. Actual values may vary depending on the specific matrix and instrumentation.
The OXLAM Biosynthetic and Signaling Pathway
A clear understanding of the biochemical context underscores the importance of accurate quantification. The following diagram illustrates the formation of 9-OxoODE from linoleic acid and its subsequent signaling roles.
Caption: Biosynthesis of 9-OxoODE from linoleic acid and its downstream signaling.
Experimental Protocol for Reproducible OXLAM Profiling
This protocol outlines a robust workflow for the quantification of 9-OxoODE and other OXLAMs in human plasma, incorporating 9-OxoODE-d3 for internal standardization.
I. Sample Handling and Preparation
-
Sample Collection: Collect whole blood in EDTA-containing tubes. To prevent ex vivo oxidation, it is recommended to add an antioxidant cocktail (e.g., butylated hydroxytoluene (BHT) and triphenylphosphine (TPP)) immediately after collection.[8]
-
Plasma Separation: Centrifuge the blood at 1,500 x g for 15 minutes at 4°C. Carefully collect the plasma supernatant.
-
Storage: Immediately freeze plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.[8]
-
Internal Standard Spiking: Thaw plasma samples on ice. To a 100 µL aliquot of plasma, add a known, fixed amount of 9-OxoODE-d3 (and other relevant deuterated internal standards) in a solution of methanol. This step is critical and should be performed before any extraction procedures.[11]
II. Solid-Phase Extraction (SPE)
-
Protein Precipitation: Add 4 volumes of cold methanol to the plasma sample to precipitate proteins. Vortex and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elution: Elute the OXLAMs with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
III. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of oxylipins.[12]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B is used to separate the OXLAMs.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 9-OxoODE and 9-OxoODE-d3 are monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 9-OxoODE | 293.2 | 185.1 |
| 9-OxoODE-d3 | 296.2 | 185.1 |
IV. Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the specific MRM transitions of endogenous 9-OxoODE and the 9-OxoODE-d3 internal standard.
-
Response Ratio Calculation: Calculate the peak area ratio of 9-OxoODE to 9-OxoODE-d3.
-
Calibration Curve: Prepare a calibration curve by analyzing a series of standards with known concentrations of 9-OxoODE and a fixed concentration of 9-OxoODE-d3. Plot the peak area ratio against the concentration of 9-OxoODE.
-
Quantification: Determine the concentration of 9-OxoODE in the unknown samples by interpolating their peak area ratios on the calibration curve.
Caption: A validated workflow for reproducible OXLAM profiling.
Alternative Quantification Strategies and Their Limitations
While isotope dilution is the superior method, it is important to understand the alternatives and their inherent drawbacks:
-
External Calibration: This method involves creating a calibration curve from standards prepared in a clean solvent. The concentration of the analyte in the sample is then determined by comparing its response to this curve. Limitation: This approach does not account for matrix effects or variations in sample preparation, leading to lower accuracy and reproducibility.[13][14]
-
Standard Addition: In this method, known amounts of the standard are added to aliquots of the actual sample. The endogenous concentration is then determined by extrapolation. Limitation: While it can correct for matrix effects, it is labor-intensive, requires a larger sample volume, and is not suitable for high-throughput analysis.[15]
Conclusion: Ensuring Trustworthy and Authoritative Results
In the nuanced field of lipidomics, particularly when investigating potent signaling molecules like OXLAMs, the pursuit of precision is non-negotiable. The inherent variability in sample matrices and analytical instrumentation necessitates a robust method for normalization. This guide has demonstrated that the use of a deuterated internal standard, such as 9-OxoODE-d3, is the cornerstone of a self-validating system for OXLAM profiling. By embracing the principles of isotope dilution mass spectrometry and adhering to a meticulously validated protocol, researchers, scientists, and drug development professionals can generate highly reproducible, accurate, and comparable data. This commitment to scientific integrity is essential for translating discoveries in OXLAM biology into meaningful advancements in human health.
References
-
Hennebelle, M., Zhang, M., Metherel, A.H., et al. Linoleic acid participates in the response to ischemic brain injury through oxidized metabolites that regulate neurotransmission. Sci. Rep. 7, 4342 (2017). Available from: [Link].
-
Mika, A., et al. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules 25, 349 (2020). Available from: [Link].
-
Wikipedia. 9-Hydroxyoctadecadienoic acid. Available from: [Link].
-
Brown, A., et al. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. Br J Pharmacol. 160(7): 1633-1644 (2010). Available from: [Link].
-
Chambers, E. Internal Standard Options for Peptide LC-MS Quantification - Part 1. Waters Corporation. Available from: [Link].
-
Goh, C., et al. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4. Ther Adv Endocrinol Metab. 9(5): 129-140 (2018). Available from: [Link].
-
De Nys, K., et al. Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International 32(7), 374-383 (2019). Available from: [Link].
-
Han, X., and Jiang, X. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Mass Spectrom Rev. 32(1): 61-76 (2013). Available from: [Link].
-
Ding, L., and Tong, W. Lipoxygenase and cyclooxygenase metabolism: new insights in treatment and chemoprevention of pancreatic cancer. JOP. 6(4): 327-339 (2005). Available from: [Link].
-
Hartung, T., et al. A strategy for validating concentrations of oxylipin standards for external calibration. Prostaglandins Other Lipid Mediat. 141: 22-24 (2019). Available from: [Link].
-
Kaduce, T.L., et al. Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells. J Biol Chem. 264(12): 6823-6830 (1989). Available from: [Link].
-
Eriksson, K., et al. Standard Addition as a Method for Quantitative Mass Spectrometry Imaging. Anal. Chem. 93(22): 7899-7906 (2021). Available from: [Link].
-
Al-Soudi, S., et al. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells. Int J Mol Sci. 22(16): 8871 (2021). Available from: [Link].
-
Willenberg, I., et al. Methods of the Analysis of Oxylipins in Biological Samples. Molecules 25(2), 349 (2020). Available from: [Link].
-
Schebb, N.H., et al. Technical recommendations for analyzing oxylipins by liquid chromatography–mass spectrometry. Nat Metab 4, 1391–1405 (2022). Available from: [Link].
-
Needleman, P., et al. The eicosanoids: cyclooxygenase, lipoxygenase, and epoxygenase pathways. In: Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Siegel, G.J., Agranoff, B.W., Albers, R.W., et al., editors. Philadelphia: Lippincott-Raven; 1999. Available from: [Link].
-
Hartung, T., et al. A strategy for validating concentrations of oxylipin standards for external calibration. Prostaglandins Other Lipid Mediat. 141: 22-24 (2019). Available from: [Link].
-
Gardner, H.W. Stereochemistry of enzymatic oxidation of linoleic acid. 13(S)-9Z, 11E-Octadecadienoic acid from the lipoxygenase of corn germs. Lipids 10, 248–252 (1975). Available from: [Link].
-
European Union Reference Laboratory. EURL Guidance Document on standard addition in the field of the analysis of residues of pharmacologically active substances. (2017). Available from: [Link].
-
Tani, Y., et al. Role of Linoleic Acid Hydroperoxide Preformed by Cyclooxygenase-1 or -2 on the Regulation of Prostaglandin Formation from Arachidonic Acid by the Respective Enzyme. Molecules 20(9), 16404-16416 (2015). Available from: [Link].
-
Dal Piaz, F., et al. Standard addition method (SAM) in LC-MS/MS to quantify gluten-derived metabolites in urine samples. J Pharm Biomed Anal. 231: 115416 (2023). Available from: [Link].
-
Ghesquière, B., et al. Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins. Zenodo (2022). Available from: [Link].
-
Goh, C., et al. 9- And 13-HODE Regulate Fatty Acid Binding protein-4 in Human Macrophages, but Does Not Involve HODE/GPR132 Axis in PPAR-γ Regulation of FABP4. Ther Adv Endocrinol Metab. 9(5): 129-140 (2018). Available from: [Link].
-
Perbellini, L., et al. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry. Rapid Commun Mass Spectrom. 20(6): 997-1002 (2006). Available from: [Link].
-
INRAE. Important recommendations from the scientific community for the analysis of oxylipins. (2022). Available from: [Link].
-
Medicosis Perfectionalis. Arachidonic Acid Pathway- The most Comprehensive Explanation - COX-1, COX-2, LOX,Prostaglandin, LTNs. Available from: [Link].
-
Chromatography Forum. Internal vs external calibration LCMSMS. (2010). Available from: [Link].
-
Gröger, H., et al. Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. Catalysts 10(1), 108 (2020). Available from: [Link].
-
Al-Soudi, S., et al. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells. Int J Mol Sci. 22(16): 8871 (2021). Available from: [Link].
-
de Nys, K., et al. Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International 32(7), 374-383 (2019). Available from: [Link].
-
Wikipedia. 9-Hydroxyoctadecadienoic acid. Available from: [Link].
Sources
- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Lipoxygenase and cyclooxygenase metabolism: new insights in treatment and chemoprevention of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. zenodo.org [zenodo.org]
- 5. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. caymanchem.com [caymanchem.com]
- 10. youtube.com [youtube.com]
- 11. Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A strategy for validating concentrations of oxylipin standards for external calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
